molecular formula C9H8ClNO3 B8469668 [(4-Chlorobenzylidene amino)oxy] acetic acid

[(4-Chlorobenzylidene amino)oxy] acetic acid

Cat. No.: B8469668
M. Wt: 213.62 g/mol
InChI Key: XDAGIYLKQAPEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Chlorobenzylidene amino)oxy] acetic acid is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylideneamino]oxyacetic acid

InChI

InChI=1S/C9H8ClNO3/c10-8-3-1-7(2-4-8)5-11-14-6-9(12)13/h1-5H,6H2,(H,12,13)

InChI Key

XDAGIYLKQAPEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NOCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.2 g of 4-chlorobenzaldehyde and 3.3 g of hemihydrochloride of amino-oxyacetic acid were dissolved in 50 ml of 90% ethanol. The solution was mixed with 7.4 g of sodium acetate and then refluxed for 20 minutes. The reaction mixture was subsequently concentrated by evaporation in a vacuum. After an excess of 2N sodium hydroxide had been added, the residue was twice extracted with ether, after which the remaining aqueous solution was acidified with 2N hydrochloric acid and again extracted twice with ether. The latter ethereal solution was washed twice with water, then dried over anhydrous sodium sulfate and subsequently concentrated by evaporation. The residue was crystallized from a mixture of ether and petroleum ether, then from highly dilute ethanol and ultimately twice from a mixture of benzene and petroleum ether. The substance obtained melted at 121°-123° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

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